The Formin Homology 1 (FH1) Domain: A Technical Guide to Structure, Function, and Experimental Analysis
The Formin Homology 1 (FH1) Domain: A Technical Guide to Structure, Function, and Experimental Analysis
For Researchers, Scientists, and Drug Development Professionals
The Formin Homology 1 (FH1) domain is a critical component of formin proteins, a family of ubiquitously expressed regulators of the actin cytoskeleton. This guide provides an in-depth examination of the FH1 domain, focusing on its molecular mechanics, quantitative interaction data, and the experimental protocols essential for its study.
Core Concepts of the FH1 Domain
The FH1 domain functions as a dynamic scaffold, primarily responsible for recruiting profilin-actin complexes and delivering them to the actin filament barbed end, which is processively capped by the adjacent Formin Homology 2 (FH2) domain. This action dramatically accelerates the rate of actin filament elongation.[1][2][3]
Structure and Properties:
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Intrinsically Disordered: The FH1 domain is characterized as a natively unfolded polypeptide.[1] This flexibility is crucial for its function, allowing it to act as a "flexible whisker" that captures diffusing profilin-actin complexes.[4][5]
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Polyproline Rich: The hallmark of the FH1 domain is the presence of multiple polyproline tracks (also called proline-rich motifs or PRMs).[4][6] These tracks, which can vary in number, length, and sequence among different formins, serve as the binding sites for the actin-monomer-binding protein, profilin.[1][6] The polyproline segments are expected to form rigid type-II polyproline helices.[2]
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Location: It is typically located immediately N-terminal to the FH2 domain, a position that is essential for the efficient transfer of actin monomers.[1][4]
Mechanism of Action: The primary role of the FH1 domain is to increase the local concentration of polymerizable actin subunits for the FH2 domain. The process involves several key steps:
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Recruitment: Profilin-actin complexes in the cytoplasm bind to the polyproline tracks on the flexible FH1 domain.[7]
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Diffusion and Delivery: The flexible nature of the FH1 domain allows the bound profilin-actin complexes to diffuse and explore the space around the barbed end.[1][5] This diffusion brings the actin monomer into contact with the FH2-bound filament end.[8]
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Transfer and Incorporation: The actin monomer is transferred from profilin to the barbed end of the filament, leading to elongation. This transfer is extremely rapid.[1][4]
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Processive Elongation: The FH2 domain remains associated with the barbed end as new subunits are added, allowing for highly processive elongation.[2][4]
The efficiency of this process is influenced by the number and positioning of the polyproline tracks and their affinity for profilin.[1][9] Studies on the yeast formin Bni1p show that polyproline tracks with lower affinity for profilin near the FH2 domain, and those with higher affinity farther away, can optimize the transfer efficiency.[1][8]
Signaling and Functional Pathways
The FH1 domain operates within a larger mechanism of formin-mediated actin polymerization. While other domains (like the GTPase-binding domain, GBD) are responsible for the upstream activation of the formin protein, the FH1 and FH2 domains constitute the core machinery for filament assembly. The synergistic action of FH1 and FH2 allows formins to be potent nucleators and elongators of unbranched actin filaments.
Quantitative Data on FH1 Domain Interactions
The study of the FH1 domain involves quantifying its binding affinities and the kinetics of the reactions it mediates. This data is crucial for building accurate models of cytoskeletal dynamics and for drug development efforts targeting formin activity.
| Interacting Partners | Formin Origin | Method | Parameter | Value | Reference(s) |
| FH1-FH2-Cter & Muscle Actin | A. thaliana AFH1 | Pyrene Assay | Kd (apparent) | ~40 nM | [10] |
| FH1 (pPD track) & Profilin-Actin | S. cerevisiae Bni1p | TIRF Microscopy | kapp (transfer) | 9.9 µM-1s-1 | [2] |
| FH1 (FMN1) & WW1-WW2 (FNBP4) | Mus musculus | SPR | KD | 0.56 nM | [11] |
| FH2-Cter & Muscle Actin | A. thaliana AFH1 | Pyrene Assay | Kd (apparent) | ~3.7 nM | [10] |
Note: The presence of the FH1 domain can modulate the binding affinity of the adjacent FH2 domain to the actin filament barbed end, as seen in the comparison between AFH1 FH1-FH2-Cter and FH2-Cter constructs.[10]
Key Experimental Protocols
A variety of biochemical and biophysical techniques are employed to dissect the function of the FH1 domain. Below are detailed methodologies for three cornerstone assays.
This assay is used to qualitatively or semi-quantitatively assess the physical interaction between a GST-tagged FH1 domain and its binding partner, profilin.
Methodology:
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Protein Expression and Purification:
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Express the FH1 domain of interest as a Glutathione S-transferase (GST) fusion protein in E. coli and purify it using glutathione-agarose beads.
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Express and purify the potential binding partner (e.g., profilin) with a different tag (e.g., 6x-His) or as a native protein.
-
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Binding Reaction:
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Incubate a fixed amount of GST-FH1 fusion protein immobilized on glutathione beads with a molar excess of purified profilin in a binding buffer (e.g., PBS with 0.1% Triton X-100 and protease inhibitors) for 1-2 hours at 4°C with gentle rotation.
-
Include negative controls: GST alone with profilin, and GST-FH1 beads without profilin.
-
-
Washing:
-
Pellet the beads by centrifugation (e.g., 500 x g for 1 minute).
-
Discard the supernatant (the "unbound" fraction).
-
Wash the beads 3-5 times with cold binding buffer to remove non-specific interactors.
-
-
Elution and Analysis:
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Elute the bound proteins from the beads by boiling in SDS-PAGE loading buffer.
-
Analyze the total lysate, unbound supernatant, and eluted pellet fractions by SDS-PAGE followed by Coomassie staining or Western blotting using antibodies against profilin and GST. A band for profilin in the pellet lane for GST-FH1 (but not GST alone) indicates a direct interaction.[12]
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TIRF microscopy allows for the direct observation of single actin filament elongation in real-time, making it a powerful tool for quantifying the effects of formins and profilin on polymerization rates.
Methodology:
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Flow Cell Preparation:
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Prepare glass coverslips by cleaning and coating them with N-ethylmaleimide (NEM)-modified myosin, which tethers actin filaments to the surface.
-
Assemble a flow cell using the coverslip and a glass slide.
-
-
Reaction Mixture:
-
Prepare a microscopy buffer (e.g., 10 mM imidazole pH 7.0, 50 mM KCl, 1 mM MgCl₂, 1 mM EGTA, 0.2 mM ATP, 50-100 mM DTT, and an oxygen scavenging system).
-
In the buffer, combine G-actin (partially labeled with a fluorescent dye like Oregon Green or Alexa Fluor 488), the FH1-FH2 formin construct, and varying concentrations of profilin.[1]
-
-
Imaging:
-
Data Analysis:
-
Measure the length of individual filaments over time using software like ImageJ to determine elongation rates (in subunits/sec).
-
Distinguish formin-bound filaments from free filaments. Formin-bound filaments often appear dimmer in the presence of profilin because profilin has a higher affinity for unlabeled actin, leading to biased incorporation.[1][7]
-
Plot elongation rates as a function of profilin-actin concentration to determine kinetic parameters.[2]
-
SPR is used to measure the kinetics (association and dissociation rates) and affinity of the interaction between the FH1 domain and its binding partners in real-time and without labels.
Methodology:
-
Chip Preparation:
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Covalently immobilize one purified protein (the "ligand," e.g., an FH1-containing construct) onto the surface of a sensor chip (e.g., a CM5 chip) using amine coupling.
-
-
Binding Analysis:
-
Prepare a running buffer (e.g., HBS-N buffer).[11]
-
Inject a series of increasing concentrations of the second purified protein (the "analyte," e.g., profilin or a WW domain protein) over the sensor surface.
-
Monitor the change in the refractive index at the surface, which is proportional to the mass of analyte binding to the immobilized ligand. This generates a sensorgram showing the association phase.
-
-
Dissociation and Regeneration:
-
After the association phase, flow the running buffer alone over the chip to measure the dissociation of the analyte.
-
If necessary, inject a regeneration solution to remove all bound analyte and prepare the surface for the next injection.
-
-
Data Fitting:
-
Fit the resulting sensorgrams from the different analyte concentrations to a binding model (e.g., a 1:1 Langmuir binding model) to calculate the association rate constant (kₐ), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/kₐ).[11]
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References
- 1. Determinants of Formin Homology 1 (FH1) Domain Function in Actin Filament Elongation by Formins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Role of the FH1 Domain and Profilin in Formin-Mediated Actin-Filament Elongation and Nucleation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The role of the FH1 domain and profilin in formin-mediated actin-filament elongation and nucleation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Review of the mechanism of processive actin filament elongation by formins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determinants of Formin Homology 1 (FH1) domain function in actin filament elongation by formins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Computational modeling highlights the role of the disordered Formin Homology 1 domain in profilin-actin transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dissection of two parallel pathways for formin-mediated actin filament elongation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. experts.umn.edu [experts.umn.edu]
- 9. researchgate.net [researchgate.net]
- 10. bio.purdue.edu [bio.purdue.edu]
- 11. Probing the ligand binding specificity of FNBP4 WW domains and interaction with FH1 domain of FMN1 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
